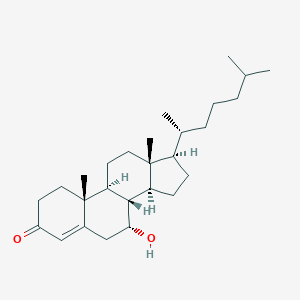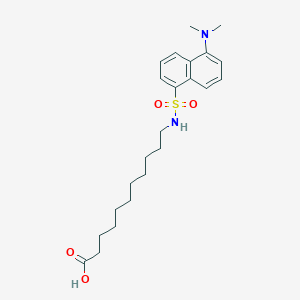
Nornicotine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Nornicotine-2-carboxylic acid can be synthesized through multiple steps involving esterification, condensation, hydrolysis, decarboxylation, and reduction processes. For instance, dl-Nornicotine-2′-14C was synthesized from nicotinic acid (carboxyl-14C) through a four-step process involving esterification with diazomethane, condensation with 3-lithio-N-trimethylsilyl-2-pyrrolidone, hydrolysis, and decarboxylation in concentrated hydrochloric acid, followed by reduction to yield nornicotine-2′-14C (Hu, Bondinell, & Hoffmann, 1974). Another approach involved reductive aminocyclization of a 1,4-ketoaldehyde with an aminosugar, followed by acidic hydrolysis (Loh, Zhou, Li, & Sim, 1999).
Molecular Structure Analysis
The molecular structure of nornicotine-2-carboxylic acid involves a pyridine ring attached to a pyrrolidine ring, with a carboxylic acid group substituting one of the hydrogen atoms. This structure is crucial for its reactivity and interaction with biological systems. Studies on related molecules, such as 6-aminonicotinic acid, provide insights into the potential reactivity and applications of nornicotine-2-carboxylic acid derivatives (Feng, Huang, Liu, & Wang, 2010).
Chemical Reactions and Properties
Nornicotine-2-carboxylic acid and its derivatives participate in various chemical reactions, including aldol reactions, carboxylation, and amidation. These reactions are significant for the synthesis of pharmaceuticals and other organic compounds. For example, nornicotine has been shown to catalyze aldol reactions under specific conditions, demonstrating its potential as a catalyst in organic synthesis (Dickerson, Lovell, Meijler, Noodleman, & Janda, 2004).
Aplicaciones Científicas De Investigación
-
Biochemical Production and Separation for Biorefinery Applications
- Carboxylic acids are traditionally produced from fossil fuels and have significant applications in the chemical, pharmaceutical, food, and fuel industries . Significant progress has been made in replacing such fossil fuel sources used for production of carboxylic acids with sustainable and renewable biomass resources .
- The primary focus of the review is on a discussion of and comparison between existing biochemical processes for producing lower-chain fatty acids such as acetic-, propionic-, butyric-, and lactic acids .
- The significance of these acids stems from the recent progress in catalytic upgrading to produce biofuels apart from the current applications of the carboxylic acids in the food, pharmaceutical, and plastics sectors .
-
Applications in Organic Synthesis, Nanotechnology, and Polymers
- Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers .
- The applications of carboxylic acids in these areas include obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
- Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
-
Phytogenic Pesticide
- Nicotine, a plant alkaloid found in the tobacco plant, is a central nervous system stimulant that can act as a phytogenic pesticide . It can stimulate or block ganglionic functions in low or high doses, respectively . This property could potentially be exploited in the development of pesticides or other agrochemical products .
-
Neurotoxin and Anxiolytic Drug
-
Nanotechnology and Surface Modification
-
Polymers and Additives
-
Pharmaceutical Industry
-
Food Industry
-
Chemical Industry
-
Surface Modifiers
-
Monomers and Additives
-
Medical Field
Safety And Hazards
Propiedades
IUPAC Name |
5-pyridin-3-ylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(12-9)7-2-1-5-11-6-7/h1-2,5-6,8-9,12H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFSAICMYCRAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602358 |
Source


|
| Record name | 5-Pyridin-3-ylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nornicotine-2-carboxylic Acid | |
CAS RN |
3562-11-6 |
Source


|
| Record name | 5-Pyridin-3-ylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)


![4-[2-(Cyclopropylmethoxy)ethyl]phenol](/img/structure/B24223.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)
